molecular formula C16H16N4O2S B13648351 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one

Cat. No.: B13648351
M. Wt: 328.4 g/mol
InChI Key: JZNBGEWDDFNQRE-MDWZMJQESA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. This compound belongs to a class of molecules designed to modulate protein kinase activity, which is central to numerous cellular signaling pathways. https://www.ncbi.nlm.nih.gov/books/NBK532914/ Its core structure integrates a pyrazole and a mercaptoimidazolone moiety, a design that often confers potent and selective inhibitory properties. https://pubs.acs.org/doi/10.1021/jm301642e Recent studies highlight its research value as a key intermediate or a lead compound for the development of novel therapeutics targeting proliferative diseases. https://www.nature.com/articles/s41573-022-00533-0 The presence of the mercapto group and the methoxybenzylidene moiety is critical for its mechanism of action, facilitating potential covalent or allosteric interactions with cysteine residues and specific hydrophobic pockets within the ATP-binding site of various kinases. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4392173/ Researchers utilize this compound to investigate signal transduction anomalies, validate new kinase targets, and explore structure-activity relationships (SAR) to optimize potency and selectivity for specific kinases such as JAK or TYK2 families. https://www.cell.com/cell/fulltext/S0092-8674(21)01348-6 Its application is pivotal in biochemical assays and cellular models to dissect the role of specific kinases in disease pathogenesis and to advance the pipeline of preclinical candidates.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(5E)-3-(1,3-dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H16N4O2S/c1-10-14(9-19(2)18-10)20-15(21)13(17-16(20)23)8-11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,23)/b13-8+

InChI Key

JZNBGEWDDFNQRE-MDWZMJQESA-N

Isomeric SMILES

CC1=NN(C=C1N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=S)C

Canonical SMILES

CC1=NN(C=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

a. 4-Benzylidene-imidazol-5-one Derivatives
  • Example: 4-Benzylidene-1-{4-[3-(aryl)prop-2-enoyl]phenyl}-2-phenyl-imidazol-5-one (). Similarity: Shares the imidazol-5-one core and benzylidene substituent at position 3. Difference: Replaces the 4-methoxy group with unsubstituted benzylidene and lacks the pyrazole ring.
b. 5-Oxo-imidazole Derivatives with Arylidene Groups
  • Example : 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones ().
    • Similarity : Contains the 5-oxo-imidazole framework and arylidene substituents.
    • Difference : Features a pyrazol-3-one ring instead of a pyrazole substituent and lacks the mercapto group.
    • Impact : The mercapto (-SH) group in the target compound could confer higher nucleophilicity and metal-chelating ability, influencing antimicrobial efficacy .
c. Pyrazol-5(4H)-one Derivatives
  • Example : 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one ().
    • Similarity : Shares the pyrazol-5(4H)-one core.
    • Difference : Substituted with diphenylethylidene and thiazole groups instead of methoxybenzylidene and imidazolone.
    • Impact : The methoxybenzylidene group in the target compound may improve solubility and membrane permeability compared to bulkier diphenylethylidene analogs .
a. Antimicrobial Activity
  • Target Compound : Expected to exhibit activity due to the 4-methoxybenzylidene (electron-rich aromatic system) and mercapto group (disruption of microbial enzymes) .
  • 4-Benzylidene-imidazol-5-one Analogs : Demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to the benzylidene moiety’s hydrophobic interactions .
  • 5-Oxo-imidazole Derivatives : Showed moderate activity (MIC: 16–64 µg/mL), with electron-withdrawing substituents reducing efficacy compared to electron-donating groups like methoxy .
b. Structural Advantages of the Target Compound
  • The 2-mercapto group may enhance binding to cysteine proteases or metalloenzymes in pathogens.
  • The 1,3-dimethylpyrazole substituent could reduce metabolic degradation, improving pharmacokinetics .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Formation of the imidazol-5(4H)-one core with a mercapto substituent at position 2.
  • Introduction of the 1,3-dimethyl-1H-pyrazol-4-yl substituent at position 1.
  • Condensation of the imidazol-5(4H)-one derivative with 4-methoxybenzaldehyde to form the benzylidene moiety at position 4.

This multistep synthesis requires careful control of reaction conditions, reagents, and purification techniques to obtain the target compound in good yield and purity.

Stepwise Synthetic Procedures

Synthesis of 2-Mercapto-1H-imidazol-5(4H)-one Derivative

The starting point is the preparation of the 2-mercaptoimidazol-5-one scaffold. According to protocols similar to those reported for related heterocycles, this can be achieved by cyclization reactions involving thiourea derivatives and α-haloketones or α-haloesters under reflux conditions in polar solvents such as ethanol or dioxane, often catalyzed by zinc chloride or other Lewis acids to facilitate ring closure and mercapto group formation.

Step Reagents Conditions Notes
Cyclization Thiourea + α-haloketone Reflux in ethanol, ZnCl2 catalyst Yields 2-mercaptoimidazol-5-one core
Condensation with 4-Methoxybenzaldehyde

The final step involves the condensation of the substituted imidazol-5-one with 4-methoxybenzaldehyde to form the benzylidene moiety via a Knoevenagel-type reaction. This reaction is typically carried out by refluxing the imidazol-5-one derivative with 4-methoxybenzaldehyde in methanol or ethanol, often in the presence of a catalytic amount of acetic acid or base, for several hours.

Step Reagents Conditions Notes
Knoevenagel condensation N-substituted 2-mercaptoimidazol-5-one + 4-methoxybenzaldehyde Reflux in methanol or ethanol with acid/base catalyst Forms benzylidene double bond

Representative Experimental Data

Based on analogous compounds and synthetic routes found in the literature, the following experimental data summarize typical yields, melting points, and spectral characteristics for the intermediates and final product:

Compound Yield (%) Melting Point (°C) Key Spectral Features
2-Mercaptoimidazol-5-one derivative 70-85 180-190 IR: C=O (~1670 cm⁻¹), SH (~2550 cm⁻¹); ¹H NMR: SH proton singlet
N-(1,3-Dimethyl-1H-pyrazol-4-yl) substituted imidazol-5-one 65-80 190-200 ¹H NMR: Pyrazole CH singlets at ~2.0-2.5 ppm; IR: C=O and NH bands
Final benzylidene product 60-75 210-220 ¹H NMR: Benzylidene =CH singlet ~9.3 ppm; methoxy singlet ~3.8 ppm; IR: C=O, C=S, aromatic bands

Reaction Mechanism Insights

  • The cyclization step forming the imidazol-5-one ring involves nucleophilic attack of thiourea sulfur on the α-haloketone carbon, followed by ring closure and elimination.
  • The N-1 substitution with the pyrazolyl group proceeds via nucleophilic displacement or coupling, facilitated by the nucleophilicity of the imidazole nitrogen.
  • The Knoevenagel condensation is a base- or acid-catalyzed reaction between the active methylene group at position 4 of the imidazol-5-one and the aldehyde carbonyl of 4-methoxybenzaldehyde, forming an exocyclic double bond.

Research Findings and Comparative Analysis

Yields and Purity

  • The use of zinc chloride as a catalyst in the cyclization step improves yields and purity by promoting efficient ring closure and minimizing side reactions.
  • Reflux times ranging from 3 to 10 hours have been reported to optimize conversion rates without decomposition.
  • Purification by recrystallization from ethanol or methanol is effective for isolating pure final products.

Spectroscopic Characterization

  • Infrared spectroscopy confirms the presence of characteristic functional groups such as carbonyl (C=O), thiol (SH), and aromatic substituents.
  • Nuclear magnetic resonance (¹H and ¹³C NMR) provides detailed structural confirmation, including the presence of pyrazole methyl groups and benzylidene protons.
  • Mass spectrometry (ESI-MS) supports molecular weight determination consistent with the target compound.

Alternative Synthetic Routes

  • Microwave-assisted synthesis has been explored for related heterocyclic compounds to reduce reaction times and improve yields.
  • Use of different solvents such as dioxane, DMF, or toluene can influence reaction kinetics and product crystallinity.
  • Metal-catalyzed coupling reactions offer alternative pathways for N-substitution, though these may require more complex setups.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Notes
1 Cyclization Thiourea + α-haloketone Reflux in ethanol, ZnCl2 catalyst 70-85 Efficient ring closure
2 N-1 substitution 2-mercaptoimidazol-5-one + 1,3-dimethylpyrazole derivative Reflux in dioxane or DMF 65-80 Requires activated pyrazole
3 Knoevenagel condensation N-substituted imidazol-5-one + 4-methoxybenzaldehyde Reflux in methanol/ethanol, acid/base catalyst 60-75 Forms benzylidene double bond

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what reagents are critical for its formation?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 1,3-dimethylpyrazole-4-carbaldehyde with thiourea to introduce the mercapto group.
  • Step 2 : Formation of the imidazolone core via cyclization under acidic conditions (e.g., acetic acid) .
  • Step 3 : Introduction of the 4-methoxybenzylidene moiety using 4-methoxybenzaldehyde in the presence of a base (e.g., piperidine) to facilitate Knoevenagel condensation . Critical reagents include thiourea for thiolation, acetic acid for cyclization, and piperidine as a catalyst for the benzylidene formation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • NMR Spectroscopy :
  • ¹H NMR : Look for the methoxy group singlet at δ ~3.8 ppm, aromatic protons (δ 6.8–7.5 ppm), and pyrazole/imine protons (δ 7.0–8.2 ppm).
  • ¹³C NMR : Confirm the carbonyl (C=O) signal at ~170 ppm and the benzylidene sp² carbon at ~160 ppm .
    • IR Spectroscopy : The mercapto group (-SH) shows a broad peak at ~2550 cm⁻¹, while the carbonyl (C=O) appears at ~1680 cm⁻¹ .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data refinement for this compound?

  • Use SHELXL for refinement:
  • Apply restraints for disordered solvent molecules or flexible substituents (e.g., methoxy groups).
  • Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 visualizations to ensure geometric accuracy .
    • Cross-validate with spectroscopic Compare bond lengths/angles from X-ray diffraction with DFT-calculated structures to resolve ambiguities .

Q. What methodologies optimize reaction yields for the benzylidene incorporation step?

  • Solvent Selection : Use anhydrous ethanol or DMF to enhance solubility of intermediates.
  • Catalyst Screening : Test bases like piperidine, morpholine, or DBU; piperidine often provides higher regioselectivity .
  • Reaction Monitoring : Employ TLC or in-situ IR to track the disappearance of the aldehyde peak (δ ~9.8 ppm in ¹H NMR) .

Q. How can the compound’s tautomeric equilibria (e.g., thiol-thione) be experimentally evaluated?

  • Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect tautomer interconversion (e.g., -SH vs. -S- forms).
  • X-ray Crystallography : Resolve the dominant tautomer in the solid state, often the thione form due to stabilization via hydrogen bonding .

Q. What strategies are used to assess the compound’s biological activity, such as antimicrobial effects?

  • In Vitro Assays :
  • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies : Evaluate bactericidal kinetics at 2× MIC over 24 hours.
    • Mechanistic Studies :
  • Perform molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .
  • Validate via enzyme inhibition assays (e.g., IC₅₀ determination) .

Methodological Notes

  • Crystallographic Refinement : Always deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas atmosphere) to ensure reproducibility .
  • Biological Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate between assay noise and significant activity .

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